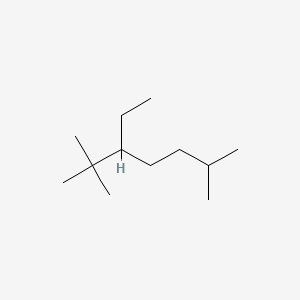
3-Ethyl-2,2,6-trimethylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2,2,6-trimethylheptane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon that belongs to the class of organic compounds known as alkanes, which are characterized by single bonds between carbon atoms. This compound is notable for its branched structure, which can influence its physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,2,6-trimethylheptane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as heptane, with ethyl and methyl groups under controlled conditions. The reaction typically requires a catalyst, such as an acid or a base, to facilitate the addition of the alkyl groups to the parent hydrocarbon chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and advanced separation techniques to ensure the purity of the final product. The process may include steps such as distillation, crystallization, and chromatography to isolate and purify the desired compound from a mixture of reaction products.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,2,6-trimethylheptane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of alkanes or alkenes.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, such as halogenation, where a hydrogen atom is replaced by a halogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst, such as palladium (Pd) or platinum (Pt).
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield alcohols, aldehydes, or carboxylic acids, while halogenation may produce various haloalkanes.
Scientific Research Applications
3-Ethyl-2,2,6-trimethylheptane has several applications in scientific research, including:
Chemistry: It is used as a reference compound in the study of branched alkanes and their properties.
Biology: It may be used in studies involving the metabolism of hydrocarbons by microorganisms.
Medicine: Research into its potential use as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-2,2,6-trimethylheptane involves its interaction with various molecular targets and pathways. As a hydrocarbon, it primarily interacts with enzymes and other proteins involved in the metabolism of alkanes. The compound may undergo enzymatic oxidation to form intermediate products, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
3-Ethyl-2,2,6-trimethylheptane can be compared with other similar branched alkanes, such as:
- 2,2,6-Trimethylheptane
- 2,3,3-Trimethylheptane
- 3-Ethyl-2-methylhexane
These compounds share similar structural features but differ in the arrangement of their carbon atoms and the position of their alkyl groups. The unique branching pattern of this compound can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions.
Properties
CAS No. |
62199-13-7 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3-ethyl-2,2,6-trimethylheptane |
InChI |
InChI=1S/C12H26/c1-7-11(12(4,5)6)9-8-10(2)3/h10-11H,7-9H2,1-6H3 |
InChI Key |
RIIDJOQRWGTQEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















